molecular formula C11H17N B6155999 4-phenylpentan-1-amine CAS No. 126174-38-7

4-phenylpentan-1-amine

Cat. No.: B6155999
CAS No.: 126174-38-7
M. Wt: 163.26 g/mol
InChI Key: KCJVNRYHSHVJBB-UHFFFAOYSA-N
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Description

4-phenylpentan-1-amine is an organic compound with the molecular formula C11H17N, classified as an alkylamine with a phenyl substituent. Its structure features a pentylamine chain with a phenyl group on the fourth carbon, a configuration that makes it a valuable non-chiral building block in organic synthesis and medicinal chemistry research . The compound's SMILES notation is CC(CCCN)C1=CC=CC=C1 . This amine serves as a key synthetic intermediate for the exploration of novel chemical entities. One of the most significant applications for compounds of this class is in the synthesis of chiral amines, which are crucial targets for the pharmaceutical, agrochemical, and fine chemical industries . The asymmetric synthesis of α-chiral amines can be achieved through advanced biocatalytic methods, such as reductive amination catalyzed by Amine Dehydrogenases (AmDHs). These enzymes can perform the reductive amination of carbonyl compounds with perfect stereoselectivity, often affording the (R)-configured amines with more than 99% enantiomeric excess . The research value of this compound lies in its utility as a scaffold for developing such synthetic methodologies and for investigating structure-activity relationships in biologically active molecules. Disclaimer: This product is intended for research and laboratory use only. It is not intended for human, veterinary, or household use. Please review the Material Safety Data Sheet (MSDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

126174-38-7

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

4-phenylpentan-1-amine

InChI

InChI=1S/C11H17N/c1-10(6-5-9-12)11-7-3-2-4-8-11/h2-4,7-8,10H,5-6,9,12H2,1H3

InChI Key

KCJVNRYHSHVJBB-UHFFFAOYSA-N

Canonical SMILES

CC(CCCN)C1=CC=CC=C1

Purity

95

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of 4 Phenylpentan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules like 4-phenylpentan-1-amine. It provides detailed information about the chemical environment of individual atoms.

Elucidation of Conformational Isomerism via 2D NMR Techniques (COSY, HSQC)

Two-dimensional (2D) NMR techniques are instrumental in unraveling the complex conformational isomers of this compound.

COrrelation SpectroscopY (COSY) experiments establish proton-proton (¹H-¹H) coupling correlations within the molecule. sdsu.edu In this compound, COSY spectra would reveal correlations between protons on adjacent carbon atoms, helping to trace the carbon skeleton and understand the spatial relationships between different proton environments. For instance, the protons of the aminopropyl chain would show distinct cross-peaks, confirming their connectivity. sdsu.eduyoutube.com

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com This technique is invaluable for assigning carbon signals in the ¹³C NMR spectrum by linking them to their attached protons. For this compound, HSQC would definitively assign the carbon atoms of the phenyl ring and the pentylamine chain. researchgate.net The lack of a signal for a particular carbon in the HSQC spectrum, while it appears in the ¹³C NMR spectrum, indicates a quaternary carbon, such as the ipso-carbon of the phenyl ring. youtube.com

Stereochemical Assignment Using Chiral Auxiliary NMR and Anisotropic Effects

Determining the absolute stereochemistry of chiral molecules like this compound is crucial.

Chiral Auxiliary NMR involves the temporary derivatization of the amine with a chiral auxiliary, a stereochemically pure compound, to form diastereomers. wikipedia.org These diastereomers exhibit distinct NMR spectra, allowing for the determination of the enantiomeric composition and, in many cases, the assignment of the absolute configuration of the original amine. Commonly used chiral auxiliaries for amines include Mosher's acid derivatives or chiral isocyanates. nih.govmdpi.com The differences in chemical shifts observed for the protons and carbons near the stereocenter in the resulting diastereomers are analyzed to deduce the stereochemistry. nih.govharvard.edu

Anisotropic effects in NMR arise from the unequal shielding of nuclei by electron clouds of nearby functional groups, which is dependent on their orientation relative to the external magnetic field. rsc.orgyoutube.com The phenyl group in this compound creates a significant anisotropic effect, causing protons located in the shielding cone (above and below the plane of the ring) to experience an upfield shift, while those in the deshielding zone (in the plane of the ring) are shifted downfield. rsc.orgmodgraph.co.uknih.gov By analyzing these anisotropic effects, particularly in combination with computational modeling, the preferred conformation and the relative stereochemistry of the molecule can be inferred. rsc.org

Mass Spectrometry for Fragmentation Pathway Analysis and Reaction Monitoring

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. chemguide.co.uklibretexts.org

When subjected to ionization in a mass spectrometer, the molecular ion of this compound is formed. This ion is often unstable and undergoes fragmentation to produce smaller, characteristic fragment ions. chemguide.co.uk For aliphatic amines, a common fragmentation pathway is the α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.orglibretexts.org

For this compound, the expected α-cleavage would lead to the formation of a stable iminium ion. The fragmentation pattern can also be influenced by the phenyl group, which can stabilize adjacent carbocations. The study of these fragmentation pathways provides a fingerprint for the molecule, aiding in its identification and in distinguishing it from its isomers. researchgate.netnih.govnih.gov

Mass spectrometry is also invaluable for monitoring the progress of chemical reactions involving this compound, allowing for the detection of reactants, intermediates, and products in real-time. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic phenyl ring and the aliphatic pentyl chain would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. A strong carbonyl stretch, if present as an impurity or in a derivative, would be observed around 1688 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=O band, for instance, is also observable in Raman spectra, often appearing around 1690 cm⁻¹. nih.gov Aromatic ring vibrations are also typically strong in Raman spectra.

By analyzing the positions, intensities, and shapes of the vibrational bands, a detailed profile of the functional groups within the this compound molecule can be obtained.

Chromatographic Methods for Purity Profiling and Enantiomeric Excess Determination (HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for determining its enantiomeric excess.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying the components of a mixture. For the analysis of this compound, reversed-phase HPLC with a C18 column is commonly employed. nih.gov To determine the enantiomeric excess, the amine is typically derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. nih.gov Alternatively, chiral stationary phases can be used to directly separate the enantiomers without derivatization.

Gas Chromatography (GC): GC is another powerful technique for purity analysis. Similar to HPLC, the determination of enantiomeric excess by GC often involves derivatization with a chiral reagent to produce diastereomers that can be separated on a conventional achiral column.

These chromatographic methods are crucial for quality control, ensuring the chemical and stereochemical purity of this compound for various applications.

Application of Spectroscopic Techniques in Molecular Interaction Studies (e.g., Protein Binding in Non-Human Biological Systems)

Spectroscopic techniques are pivotal in studying the interactions of this compound with biological macromolecules, such as proteins, in non-human systems. These studies are fundamental to understanding its potential biological activity.

Fluorescence Spectroscopy: This technique can be used to investigate the binding of this compound to proteins that contain fluorescent amino acid residues like tryptophan. mdpi.commdpi.com Changes in the fluorescence intensity and wavelength of the protein upon binding of the amine can provide information about the binding affinity, stoichiometry, and the microenvironment of the binding site. mdpi.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the secondary and tertiary structure of proteins. mdpi.com By monitoring changes in the CD spectrum of a protein upon the addition of this compound, it is possible to determine if the binding event induces conformational changes in the protein. mdpi.com

FT-IR Spectroscopy: FT-IR can also be employed to study protein-ligand interactions. Changes in the amide I and amide II bands of the protein spectrum upon binding of this compound can indicate alterations in the protein's secondary structure. mdpi.com

These spectroscopic studies provide valuable insights into the molecular recognition processes between this compound and biological targets, which is a critical step in the evaluation of its potential biological role.

Theoretical and Computational Investigations of 4 Phenylpentan 1 Amine

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By solving approximations of the Schrödinger equation, DFT can determine the distribution of electrons within a molecule, which in turn dictates its chemical properties.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates a more reactive molecule. For phenylalkylamines, the HOMO is typically located on the electron-rich phenyl ring and the amine group, while the LUMO is distributed over the aromatic system.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 4-phenylpentan-1-amine, the lone pair of electrons on the nitrogen atom of the amine group would be a region of negative potential (red), indicating a site prone to electrophilic attack or hydrogen bonding. The hydrogen atoms of the amine group would show a positive potential (blue), making them susceptible to nucleophilic interaction.

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound (Note: These are representative values based on typical calculations for similar molecules and are for illustrative purposes.)

ParameterPredicted ValueSignificance
HOMO Energy-5.8 eVEnergy of the highest occupied molecular orbital; relates to ionization potential.
LUMO Energy-0.2 eVEnergy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap5.6 eVIndicates chemical reactivity and kinetic stability.
Dipole Moment1.5 DMeasures the overall polarity of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

MD simulations model the movement of atoms over time by solving Newton's equations of motion. windows.net This allows for the observation of how the molecule flexes, rotates, and changes its shape in different environments (e.g., in a solvent or interacting with a biological target). The results of MD simulations can identify the most stable, low-energy conformations and the energy barriers between them. For this compound, key rotations would occur around the C-C bonds of the pentyl chain and the bond connecting the phenyl ring to the chain. The orientation of the phenyl ring relative to the amine group is a critical factor in determining the molecule's interaction profile. copernicus.org

Table 2: Illustrative Conformational Analysis of Key Dihedral Angles in this compound (Note: This table illustrates potential energy minima for key rotations.)

Dihedral AngleDescriptionPredicted Low-Energy Conformations (degrees)
C(ar)-C(ar)-C4-C3Phenyl ring orientation~60, 180, 300
C4-C3-C2-C1Pentyl chain backbone~60 (gauche), 180 (anti)
C3-C2-C1-NAmine terminus orientation~60 (gauche), 180 (anti)

Computational Prediction of Spectroscopic Parameters (e.g., DFT-based Chemical Shift Predictions)

Computational methods, particularly DFT, are widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net These predictions are invaluable for confirming the structure of newly synthesized compounds or for assigning signals in complex experimental spectra. researchgate.netmdpi.com

The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus using methods like Gauge-Including Atomic Orbitals (GIAO). q-chem.com The calculated shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions has become increasingly reliable, often falling within 0.2-0.4 ppm for ¹H NMR and 1-2 ppm for ¹³C NMR. q-chem.com

Table 3: Hypothetical DFT-Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These values are for illustrative purposes and have not been experimentally verified.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phenyl-H (ortho)7.25128.5
Phenyl-H (meta)7.30129.0
Phenyl-H (para)7.20126.0
C4-H2.6045.0
C1-H₂2.7542.5
N-H₂1.50 (broad)-
C4-CH₃1.2022.0
C2-H₂, C3-H₂1.40-1.7036.0, 29.5

Mechanistic Elucidation of Reactions Involving this compound via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the structures of transition states and intermediates, and calculate the activation energies.

For this compound, a typical reaction would be the acylation of the primary amine group. DFT calculations can model the approach of an acylating agent (e.g., acetyl chloride) to the amine. The calculations would reveal the geometry of the tetrahedral intermediate formed and the subsequent transition state for the elimination of the leaving group (e.g., HCl). This provides a detailed, step-by-step understanding of the reaction pathway that is often difficult to obtain through experimental means alone.

Table 4: Illustrative Calculated Energies for a Hypothetical Reaction Pathway (Acylation) (Note: Values are for illustrative purposes.)

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Acetyl Chloride0
Transition State 1Formation of tetrahedral intermediate+10.5
IntermediateTetrahedral intermediate-5.2
Transition State 2Elimination of HCl+15.8
ProductsN-(4-phenylpentyl)acetamide + HCl-20.1

In Silico Studies of Non-Covalent Interactions and Molecular Recognition

Non-covalent interactions are fundamental to the processes of molecular recognition, such as a ligand binding to a protein receptor. psgcas.ac.in For this compound, these interactions would govern its behavior in biological systems.

In silico methods, including molecular docking and MD simulations, are used to study these interactions. nih.gov Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. psgcas.ac.in For this compound, key non-covalent interactions could include:

Hydrogen Bonding: The amine group can act as a hydrogen bond donor (N-H) and acceptor (N lone pair).

π-Interactions: The phenyl ring can engage in π-π stacking with other aromatic rings or cation-π interactions with positively charged groups.

Hydrophobic Interactions: The pentyl chain and phenyl ring can form favorable interactions with nonpolar regions of a binding partner.

The strength of these interactions can be quantified using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA). windows.net

Table 5: Illustrative Non-Covalent Interaction Energies of this compound with a Hypothetical Receptor Site (Note: Values are for illustrative purposes.)

Interaction TypeInteracting GroupsEstimated Energy (kcal/mol)
Hydrogen BondAmine N-H with Carbonyl Oxygen-3.5
π-π StackingPhenyl ring with Tyrosine ring-2.8
Cation-πAmine (protonated) with Tryptophan ring-5.0
HydrophobicPentyl chain with Leucine side chain-1.5

Chemical Reactivity and Derivatization Chemistry of 4 Phenylpentan 1 Amine

Functional Group Transformations Involving the Primary Amine Moiety

The primary amine group (–NH₂) is a nucleophilic and basic center, rendering it susceptible to reaction with a wide array of electrophiles. wikipedia.org These transformations are fundamental for creating derivatives with modified physicochemical properties. Key reactions include acylation, sulfonation, and alkylation.

N-Acylation: Primary amines readily react with acylating agents such as acyl chlorides and acid anhydrides to form stable amide derivatives. wikipedia.org This transformation, often conducted under basic conditions to neutralize the acid byproduct, is a cornerstone of derivatization. The reaction of 4-phenylpentan-1-amine with an acyl chloride, for instance, would yield the corresponding N-(4-phenylpentyl)amide.

N-Sulfonylation: In a similar fashion, reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. wikipedia.org The Hinsberg reaction is a classic example of this transformation and can be used to characterize primary amines. wikipedia.org

N-Alkylation: The introduction of alkyl groups onto the amine nitrogen can be achieved using alkyl halides. However, this reaction is often difficult to control, as the resulting secondary amine can be more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. nottingham.ac.uk Reductive amination offers a more controlled alternative for producing secondary or tertiary amines.

Diazotization: The reaction of primary aliphatic amines with nitrous acid results in the formation of highly unstable diazonium salts, which readily decompose. wikipedia.org This pathway is of limited synthetic utility for simple aliphatic amines compared to its application in aromatic amine chemistry. wikipedia.org

Table 1: Functional Group Transformations of the Primary Amine in this compound

Reaction TypeReagent(s)Product ClassGeneral Reaction Scheme
N-AcylationAcyl Chloride (R-COCl), Base (e.g., Pyridine)N-Alkyl AmideC₁₁H₁₇N + R-COCl → C₁₁H₁₆N-COR + HCl
N-SulfonylationSulfonyl Chloride (R-SO₂Cl), BaseN-Alkyl SulfonamideC₁₁H₁₇N + R-SO₂Cl → C₁₁H₁₆N-SO₂R + HCl
N-AlkylationAlkyl Halide (R-X)Secondary/Tertiary AmineC₁₁H₁₇N + R-X → C₁₁H₁₆N-R + HX

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl group of this compound can undergo electrophilic aromatic substitution (EAS), allowing for the introduction of functional groups directly onto the aromatic core. The outcome of these reactions is governed by the directing and activating effects of the substituent already present on the ring.

The 4-pentylamine substituent is an alkyl group, which is generally considered an activating group and an ortho, para-director. uoanbar.edu.iq This is due to the electron-donating inductive effect of the alkyl chain, which stabilizes the carbocation intermediate (the sigma complex or arenium ion) formed during the substitution, particularly when the electrophile adds to the ortho or para positions. uoanbar.edu.iqmsu.edu

However, a significant challenge in EAS reactions on this molecule is the presence of the basic amine group. In many standard EAS procedures, such as Friedel-Crafts reactions that require a strong Lewis acid catalyst (e.g., AlCl₃), the amine's lone pair will coordinate with the catalyst. libretexts.org This forms a positively charged ammonium species on the side chain, which acts as a strong deactivating, meta-directing group, effectively shutting down the desired reaction. libretexts.org Therefore, reaction conditions must be carefully chosen, or the amine group must be protected (e.g., as an amide) before carrying out the substitution.

Common EAS reactions applicable under appropriate conditions include:

Nitration: Introduction of a nitro group (–NO₂) using a mixture of nitric acid and sulfuric acid. msu.edu Due to the activating nature of the alkyl group, this reaction would be expected to yield a mixture of ortho- and para-nitro isomers.

Halogenation: Introduction of a halogen (e.g., –Br, –Cl) using a halogen source and a catalyst. msu.edu For example, bromination can be achieved with Br₂ and a Lewis acid like FeBr₃, which would also yield ortho and para products. uoanbar.edu.iq

Table 2: Potential Electrophilic Aromatic Substitution Reactions

ReactionReagent(s)Expected Major ProductsNotes
NitrationHNO₃, H₂SO₄1-amino-4-(2-nitrophenyl)pentane, 1-amino-4-(4-nitrophenyl)pentaneAmine protection may be necessary to prevent side reactions.
BrominationBr₂, FeBr₃1-amino-4-(2-bromophenyl)pentane, 1-amino-4-(4-bromophenyl)pentaneAmine protection is crucial to avoid reaction with the Lewis acid catalyst.
Friedel-Crafts Alkylation/AcylationR-Cl, AlCl₃No reaction or complex mixtureThe amine group reacts with the AlCl₃ catalyst, deactivating the ring. libretexts.org

Synthesis of Novel this compound Derivatives and Analogues

The synthesis of novel derivatives and analogues of this compound is a logical extension of its fundamental reactivity, often pursued in fields like medicinal chemistry to explore structure-activity relationships. This involves systematically modifying the core structure at the amine, the phenyl ring, or the alkyl chain.

Derivatization can be achieved by combining the reactions described previously. For example, a library of amide derivatives can be synthesized by reacting this compound with a diverse panel of carboxylic acids (or their activated forms). nih.gov Similarly, a series of sulfonamide derivatives can be prepared using various sulfonyl chlorides.

The synthesis of analogues might involve more complex multi-step routes. For instance:

Analogues with substituted phenyl rings: One could start with a substituted benzene (B151609) derivative and build the pentylamine side chain through methods like Friedel-Crafts acylation followed by reduction and amination.

Analogues with modified alkyl chains: The synthesis could start from different precursors to alter the length or branching of the alkyl chain connecting the phenyl and amine groups.

A versatile approach for creating complex derivatives involves multi-component reactions or click chemistry. For example, the primary amine could be converted to an azide (B81097), which can then participate in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole derivatives, a common scaffold in drug discovery. nih.gov

Exploration of Stereospecific Reactions Leading to Chiral Products

This compound possesses a stereocenter at the fourth carbon (C4) of the pentyl chain, meaning it exists as a pair of enantiomers, (R)- and (S)-4-phenylpentan-1-amine. The synthesis and study of enantiomerically pure forms are often crucial, as different enantiomers can exhibit distinct biological activities.

Several strategies can be employed to obtain single enantiomers:

Chiral Resolution: This is a common method to separate a racemic mixture.

Classical Resolution: Involves reacting the racemic amine with a chiral resolving agent (e.g., a chiral carboxylic acid like tartaric acid) to form a pair of diastereomeric salts. These diastereomers have different physical properties (like solubility) and can be separated by fractional crystallization.

Enzymatic Kinetic Resolution (EKR): This highly selective method uses enzymes that preferentially react with one enantiomer of the racemic substrate. For instance, lipases can be used to selectively acylate one amine enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. nih.gov Transaminases have also been effectively used for the kinetic resolution of structurally similar amines, such as 4-phenylbutan-2-amine, demonstrating high enantioselectivity. mdpi.com

Asymmetric Synthesis: This approach aims to create the desired enantiomer directly.

From Chiral Precursors: The synthesis can begin with a starting material that is already enantiomerically pure, a strategy known as the "chiral pool" approach. For example, a chiral amino acid could be chemically modified to construct the target molecule. nih.gov

Using Chiral Auxiliaries or Catalysts: A prochiral starting material can be reacted using a chiral auxiliary or a chiral catalyst to guide the reaction towards the formation of one specific enantiomer. For example, the use of tert-butanesulfinamide (tBS), introduced by Ellman, is a powerful method for the asymmetric synthesis of primary chiral amines via imine intermediates. nih.gov Biocatalytic asymmetric synthesis using transaminases to convert a prochiral ketone into a chiral amine is also an increasingly important and environmentally friendly method. rsc.org

Table 3: Methods for Obtaining Chiral Products of this compound

MethodApproachDescriptionExample
Chiral ResolutionSeparation of RacemateFormation of diastereomeric salts with a chiral acid (e.g., tartaric acid) followed by fractional crystallization.(R,S)-Amine + (R,R)-Tartaric Acid → (R)-Amine-(R,R)-Tartrate + (S)-Amine-(R,R)-Tartrate
Enzymatic Kinetic Resolution (EKR)Separation of RacemateA lipase (B570770) selectively acylates one enantiomer, which can then be separated from the unreacted enantiomer. nih.gov(R,S)-Amine + Acyl Donor --(Lipase)→ (R)-Amide + (S)-Amine
Asymmetric SynthesisChiral AuxiliaryA chiral auxiliary (e.g., Ellman's sulfinamide) is used to direct the stereochemical outcome of a key bond-forming step. nih.govReaction of a prochiral imine with an organometallic reagent in the presence of a chiral auxiliary.
Asymmetric SynthesisBiocatalysisA transaminase enzyme converts a prochiral ketone into a single enantiomer of the amine. rsc.orgProchiral Ketone + Amine Donor --(Transaminase)→ (S)- or (R)-Amine

Applications of 4 Phenylpentan 1 Amine As a Synthetic Intermediate and in Chemical Sciences

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

4-Phenylpentan-1-amine serves as a valuable chiral building block in the synthesis of more complex organic molecules. Its structure, featuring a primary amine group and a phenyl-substituted pentyl chain, allows for a variety of chemical transformations. The amine functional group can readily undergo reactions such as N-alkylation, amination, and oxidation to create more elaborate molecular scaffolds. For instance, the amine group can be oxidized to form the corresponding imine or nitrile.

In the realm of medicinal chemistry, derivatives of similar phenylalkylamines are explored for their potential therapeutic effects. For example, (1S)-1-phenylpentan-1-amine is investigated as a precursor in synthesizing pharmaceutical compounds. The synthesis of such complex molecules often involves multi-step processes where the amine serves as a crucial intermediate. Reductive amination of a corresponding ketone, such as 1-phenylpentan-1-one, is a common method to introduce the amine functionality, which can then be further modified.

Precursor in the Development of Specialty Chemicals and Advanced Materials

The structural attributes of this compound make it a promising precursor for the synthesis of specialty chemicals and advanced materials. Its application extends to the production of fine chemicals, which can include dyes and agrochemicals. nbinno.com The reactivity of the amine group combined with the phenylpentyl backbone allows for the creation of molecules with specific functionalities tailored for these industries.

Research into related compounds like 4-phenylbutan-2-amine highlights the potential for these types of molecules in the development of advanced materials. nbinno.com The versatility and reactivity of such amines make them promising candidates for future innovations in materials science. nbinno.com While direct research on this compound in this specific area is still emerging, the principles demonstrated with analogous compounds suggest a strong potential for its use in creating novel polymers or functional materials with enhanced properties.

Utilization in Analytical Method Development and as a Reference Standard for Quality Control

In the field of analytical chemistry, derivatives and isomers of this compound are utilized in method development and as reference standards for quality control. For instance, N-benzyl-4-phenylbutan-1-amine is used for analytical method development, method validation, and quality control applications during the synthesis and formulation stages of drug development. axios-research.com It serves as a reference standard for ensuring the accuracy and traceability of analytical results against pharmacopeial standards. axios-research.com

The development of robust analytical methods is crucial for distinguishing between isomeric compounds, which can have nearly identical mass spectra. d-nb.inforesearchgate.net For example, methods have been developed to separate β-methylphenylethylamines from their α-methylphenylethylamine isomers. d-nb.info Such methodologies are vital in forensic toxicology and doping control to ensure accurate identification of substances. researchgate.net The use of reference standards, including those structurally related to this compound, is indispensable in these analytical protocols. axios-research.compharmaffiliates.comusp.org

Potential Applications in Flavor and Fragrance Chemistry

The flavor and fragrance industry continually seeks novel compounds to create unique sensory experiences. While direct applications of this compound are not extensively documented, related compounds and their derivatives have shown promise in this sector. For example, 4-methyl-1-phenylpentan-1-one, a ketone analog, is considered for its potential in the flavor and fragrance industry as a starting material for various aroma compounds. lookchem.com

Furthermore, a patent for 4-methyl-4-phenyl-pentan-1-als describes their valuable fragrance properties, indicating that structurally similar molecules can possess interesting olfactory characteristics. google.com The modification of the functional group from an aldehyde to an amine, as in this compound, could lead to new and unique scent profiles, making it a compound of interest for exploratory research in fragrance chemistry. The broader class of phenylalkylamines is also under investigation for its role in flavor modification, with some compounds acting as taste enhancers. google.com

Integration into Catalyst Design and Ligand Synthesis for Organometallic Chemistry

The amine functionality in this compound makes it a candidate for integration into catalyst design and ligand synthesis for organometallic chemistry. Chiral amines are fundamental components in the development of catalysts for asymmetric synthesis, a critical technology in modern organic chemistry. researchgate.net These amines can be incorporated into ligands that coordinate with metal centers, influencing the stereochemical outcome of catalytic reactions.

For example, transaminases, a class of enzymes, are utilized for the synthesis of chiral amines, which are then employed in various chemical industries. mbl.or.kr The principles of using chiral amines as ligands or catalysts are well-established. While specific research detailing the use of this compound in this context is limited, its structural features align with the requirements for a precursor to chiral ligands. The development of catalysts is a key area of research, with a strong drive to create more sustainable and efficient chemical processes. ukri.org The synthesis of organoboranes, for instance, benefits from catalytic approaches that provide high control over chemo-, regio-, and stereoselectivity, an area where novel chiral ligands derived from amines like this compound could play a role. researchgate.net

Future Research Directions and Challenges for 4 Phenylpentan 1 Amine

Development of Sustainable and Environmentally Benign Synthetic Methodologies

The chemical industry's shift towards green chemistry necessitates the development of sustainable synthetic routes for key intermediates like 4-phenylpentan-1-amine. rsc.org Future research will likely focus on minimizing waste, reducing energy consumption, and utilizing renewable resources and non-toxic catalysts. rsc.orgijrpr.com

One promising area is the advancement of biocatalytic and chemoenzymatic cascades . Enzymes such as transaminases, imine reductases, and amine dehydrogenases offer highly selective and environmentally friendly alternatives to traditional chemical methods for amine synthesis. manchester.ac.ukbohrium.comresearchgate.net For instance, a one-pot chemoenzymatic cascade could convert an alkyne to the corresponding chiral amine using a gold catalyst followed by a transaminase, a method that has been successfully applied to other phenylalkylamines. acs.orgkaust.edu.sa Similarly, cascades combining ene-reductases and imine reductases can produce primary, secondary, and tertiary amines with multiple stereocenters from α,β-unsaturated ketones. acs.org The application of these enzymatic cascades to the synthesis of this compound from readily available precursors is a significant area for future investigation.

Another key direction is the refinement of catalytic hydrogenation and reductive amination processes. The development of catalysts based on non-precious metals, operating under milder conditions, is a primary goal. For example, ceria-zirconia-supported platinum has shown high efficiency in the hydrogenation of oximes to primary amines under ambient conditions. ed.ac.uk Research into similar catalytic systems for the direct reductive amination of 4-phenylpentan-2-one (B99551) would be highly valuable.

The table below outlines potential green synthetic strategies for this compound.

Synthetic StrategyPrecursor ExampleKey AdvantagesResearch Focus
Biocatalytic Transamination 4-Phenylpentan-2-oneHigh enantioselectivity, mild conditions, aqueous media. researchgate.netacs.orgEngineering transaminases with improved substrate scope and stability. researchgate.net
Chemoenzymatic Cascades Phenylacetylene & PropionaldehydeOne-pot synthesis from simple alkynes, high atom economy. acs.orgkaust.edu.saCatalyst compatibility and process optimization.
Catalytic Hydrogenation of Oximes 4-Phenylpentan-2-one oximeHigh yields, atom economy. ed.ac.ukDevelopment of non-precious metal catalysts and milder reaction conditions.
Asymmetric 1,4-Addition α,β-unsaturated carbonyl & phenyl boronic acidConcise route to 3-substituted phenylalkylamines. google.comExpansion of substrate scope and catalyst development.

Exploration of Unconventional Reactivity and Novel Transformation Pathways

Moving beyond classical amine reactions, future research will explore the unconventional reactivity of this compound to forge novel molecular architectures. A major area of interest is photoredox catalysis , which utilizes visible light to initiate unique chemical transformations. acs.orgbohrium.com This methodology has been successfully used for the α-heteroarylation of tertiary amines and the functionalization of α-amino C–H bonds with aryl halides, offering a mild and powerful tool for creating complex benzylic amines. princeton.edursc.orgrsc.org Applying these photoredox strategies to this compound could unlock new pathways for derivatization.

Furthermore, the development of novel catalytic systems can enable unprecedented transformations. For example, ruthenium complexes have been shown to catalyze the aerobic oxidation of primary amines to amides, a transformation that could be applied to this compound to access its corresponding amide derivative under mild conditions. rsc.org Additionally, iodine-catalyzed desulfurative cyclization presents a metal-free method for constructing new heterocyclic systems from thiourea (B124793) derivatives of amines. grafiati.com

The following table summarizes potential novel transformations for this compound.

Transformation TypeReagents/CatalystsPotential ProductsSignificance
α-C–H Arylation Photoredox catalyst, Aryl halideα-Aryl-4-phenylpentan-1-aminesDirect formation of complex benzylic amines. princeton.edursc.org
Oxidation to Amide Ruthenium catalyst, O₂4-PhenylpentanamideAccess to amides under mild, aerobic conditions. rsc.org
Radical Deamination EDA complexPolymer chains initiated from the α-carbonSynthesis of well-defined polymer architectures. nih.gov
Photoclick Chemistry o-nitrobenzyl alcohol derivativesBioconjugates, functional materialsSpatiotemporal control over chemical ligation. acs.org

Synergistic Integration of Computational and Experimental Approaches for Rational Compound Design

The integration of computational chemistry with experimental studies offers a powerful paradigm for accelerating the discovery and optimization of new chemical entities based on the this compound scaffold. ijrpr.comDensity Functional Theory (DFT) calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.netderpharmachemica.com Such studies can predict reaction mechanisms, guide the design of new catalysts, and rationalize experimental observations. acs.org

For instance, DFT calculations have been used to study the conformational preferences and cation-π interactions in protonated phenylalkylamines, which is crucial for understanding their behavior in biological systems and mass spectrometry. acs.org Similar computational analyses of this compound and its derivatives could predict their binding affinities to various targets and guide the synthesis of compounds with desired properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies, often employing descriptors derived from DFT calculations, can establish formal relationships between the electronic structure of phenylalkylamines and their biological activities. researchgate.net This synergistic approach, combining prediction with empirical testing, can significantly streamline the lead optimization process in drug discovery programs. nih.gov

The table below highlights the potential synergies between computational and experimental methods.

Research AreaComputational MethodExperimental ValidationExpected Outcome
Reaction Mechanism Elucidation DFT, Transition State TheoryKinetic studies, Spectroscopic analysisUnderstanding reaction pathways and selectivity. acs.org
Catalyst Design Molecular Modeling, DockingSynthesis and testing of new ligands/catalystsMore efficient and selective catalysts. ed.ac.uk
Property Prediction (pKa, Lipophilicity) DFT, QSARpKa measurement, Chromatographic methodsRational tuning of physicochemical properties. nih.gov
Spectroscopic Analysis Vibrational Frequency CalculationsIR, NMR spectroscopyAccurate interpretation of experimental spectra. acs.org

Expansion of Non-Biological Applications in Emerging Chemical Technologies

While phenylalkylamines are often studied for their biological activity, there is a significant, underexplored potential for this compound in various non-biological applications. Future research should focus on its utility in materials science, polymer chemistry, and catalysis. numberanalytics.com

In polymer chemistry , primary amines are crucial as monomers for high-performance polymers like polyamides and polyimides, and as curing agents for epoxy resins. numberanalytics.comnumberanalytics.com The incorporation of the this compound moiety into polymer backbones could impart unique properties, such as enhanced thermal stability and modified mechanical characteristics. acs.org Recent advances have even shown that primary amines can initiate controlled radical polymerizations, opening the door to the synthesis of advanced polymer architectures like peptide-polymer conjugates. nih.gov

In materials science , amine-functionalized molecules are used in coatings, adhesives, and for surface modification. nanomicronspheres.comsolubilityofthings.com The primary amine group of this compound can be used to graft it onto surfaces, altering their properties for applications in areas like specialized coatings or as a platform for further chemical modification.

As a ligand in catalysis , the amine functionality can coordinate with metal centers. Chiral amines are particularly valuable in asymmetric catalysis. scirp.org The synthesis of chiral this compound and its evaluation as a ligand in transition metal-catalyzed reactions could lead to the development of new, efficient asymmetric transformations.

The table below lists potential non-biological applications for this compound.

Application AreaRole of this compoundPotential Impact
Polymer Synthesis Monomer, Curing Agent, InitiatorCreation of novel polymers with tailored properties. nih.govnumberanalytics.com
Materials Science Surface Modifier, Component of AdhesivesDevelopment of functional materials and high-strength adhesives. nanomicronspheres.com
Asymmetric Catalysis Chiral LigandNew, efficient catalysts for enantioselective synthesis. scirp.org
Coordination Chemistry Ligand for Metal ComplexesSynthesis of novel coordination compounds with interesting properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-phenylpentan-1-amine, and what methodological considerations ensure reproducibility?

  • This compound can be synthesized via reductive amination of 4-phenylpentanal using ammonia and a reducing agent (e.g., sodium cyanoborohydride) under controlled pH (~6–7) to favor primary amine formation . Alternative routes may involve alkylation of benzylamine derivatives with appropriate halides, requiring inert atmospheres (e.g., nitrogen) to prevent side reactions . Key considerations include purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization using 1H^1H-NMR to confirm the absence of secondary amine byproducts .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Avoid skin/eye contact and aerosol formation by using nitrile gloves, goggles, and fume hoods during handling . Store in a tightly sealed container under inert gas (argon) at 2–8°C to prevent oxidation. Spills should be contained with sand or vermiculite, transferred to labeled waste containers, and disposed of via certified hazardous waste protocols .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • 1H^1H-NMR (CDCl3_3): Peaks at δ 1.4–1.6 (m, 4H, –CH2_2–), δ 2.6 (t, 2H, –CH2_2NH2_2), and δ 7.2–7.4 (m, 5H, aromatic) confirm the structure. FT-IR shows N–H stretches at ~3350 cm1^{-1} (primary amine) and C–N stretches at 1250 cm1^{-1}. Mass spectrometry (EI-MS) should display a molecular ion peak at m/z 163 (C11_{11}H17_{17}N) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing this compound derivatives?

  • Contradictions (e.g., unexpected 13C^{13}C-NMR shifts) may arise from stereochemical impurities or solvent effects. Cross-validate data using 2D NMR (HSQC, HMBC) to confirm connectivity. Compare experimental results with computational simulations (DFT-based chemical shift predictions) to identify structural anomalies . Document all reaction conditions (solvent purity, temperature gradients) to isolate methodological errors .

Q. What experimental strategies optimize the regioselective functionalization of this compound for novel applications?

  • To functionalize the amine group selectively, employ protecting groups (e.g., Boc anhydride) under mild basic conditions (NaHCO3_3), followed by alkylation/arylation at the primary amine. For phenyl ring modifications, use directed ortho-metalation (e.g., LDA/–78°C) to introduce substituents . Monitor reaction progress via TLC and optimize catalysts (e.g., Pd/C for hydrogenation) to minimize byproducts .

Q. How should researchers design a robust study to investigate the biological activity of this compound analogs?

  • (1) Define structure-activity relationships (SAR) by synthesizing analogs with varying alkyl chain lengths and substituents on the phenyl ring. (2) Use in silico docking (AutoDock Vina) to predict binding affinities to target receptors (e.g., GPCRs). (3) Validate via in vitro assays (e.g., cAMP modulation in HEK293 cells) with triplicate measurements to ensure statistical significance. Include positive/negative controls and assess cytotoxicity (MTT assay) .

Q. What methodologies address discrepancies in the environmental stability data of this compound?

  • Conduct accelerated stability studies under varying pH (3–10), temperature (25–60°C), and UV exposure to simulate degradation pathways. Analyze degradation products via LC-MS and quantify using calibration curves. Compare results with predictive models (EPI Suite) to assess persistence/bioaccumulation .

Methodological and Analytical Guidance

Q. What protocols ensure reproducibility when scaling up this compound synthesis?

  • Maintain strict stoichiometric ratios (e.g., 1:1.2 amine:alkylating agent) and scale solvents proportionally. Use automated syringe pumps for slow reagent addition to control exothermic reactions. Validate purity at each stage via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers critically evaluate the reliability of published data on this compound?

  • Cross-check experimental details (e.g., NMR solvent, coupling constants) against established databases (PubChem, Reaxys). Prioritize peer-reviewed journals with rigorous review processes. Replicate key experiments (e.g., catalytic reductions) under identical conditions to verify claims .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.